molecular formula C23H24N2O5 B2598517 ethyl 3-({2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate CAS No. 888463-46-5

ethyl 3-({2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate

Cat. No.: B2598517
CAS No.: 888463-46-5
M. Wt: 408.454
InChI Key: VDPDXCSLWMGIHI-UHFFFAOYSA-N
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Description

Ethyl 3-({2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate is an organic compound that belongs to the class of esters This compound is characterized by its complex structure, which includes a benzofuran ring, a carbamoyl group, and an ester functional group

Scientific Research Applications

Ethyl 3-({2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-({2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the carbamoyl group, and the esterification process. One common synthetic route involves the reaction of 3,4-dimethylphenyl isocyanate with 1-benzofuran-3-carboxylic acid, followed by esterification with ethanol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and various ester derivatives, depending on the specific reaction and conditions used.

Mechanism of Action

The mechanism of action of ethyl 3-({2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 3-({2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate include other esters and carbamoyl derivatives, such as:

  • Ethyl 3-[(2,4-dimethylphenyl)(methyl)carbamoyl]propanoate
  • Ethyl 3-[(2,3-dimethylphenyl)(methyl)carbamoyl]propanoate

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the benzofuran ring and the 3,4-dimethylphenyl group

Properties

IUPAC Name

ethyl 4-[[2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-4-29-20(27)12-11-19(26)25-21-17-7-5-6-8-18(17)30-22(21)23(28)24-16-10-9-14(2)15(3)13-16/h5-10,13H,4,11-12H2,1-3H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPDXCSLWMGIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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